C.I. Direct Violet 3
CAS No.: 6507-83-1
Cat. No.: VC10968250
Molecular Formula: C16H15N3S
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6507-83-1 |
|---|---|
| Molecular Formula | C16H15N3S |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C16H15N3S/c1-2-12-7-3-4-8-13(12)18-16-19-15(11-20-16)14-9-5-6-10-17-14/h3-11H,2H2,1H3,(H,18,19) |
| Standard InChI Key | RPRRBCWJGDNBAO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3 |
| Canonical SMILES | CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
C.I. Direct Violet 3 is classified as a double azo dye, characterized by two azo (-N=N-) functional groups within its molecular architecture. The compound’s systematic name, 4-(4-Aminophenyl)benzenamine double nitriding coupled with 4-hydroxynaphthalene sulfonic acids, reflects its synthetic pathway and structural complexity . The trisodium salt configuration enhances water solubility, making it particularly suitable for aqueous dyeing processes.
Molecular Formula and Physicochemical Properties
The molecular formula corresponds to a planar aromatic system with sulfonic acid groups that facilitate ionic interactions with cellulose fibers. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Solubility in Water | High (deep purple solution) |
| Solubility in Ethanol | Slight (red-light purple solution) |
| Stability in Acid | Stable (purplish-red in HCl) |
| Stability in Alkali | Stable (red in NaOH) |
| Light Fastness (ISO) | 2 (moderate) |
These properties ensure consistent performance in industrial applications, particularly in scenarios requiring resistance to chemical exposure .
Synthesis and Manufacturing Methodology
The production of C.I. Direct Violet 3 involves a multi-step diazotization and coupling process:
Diazotization of 4-(4-Aminophenyl)benzenamine
The primary amine undergoes nitriding in the presence of nitrous acid () to form a diazonium salt intermediate. This step requires precise temperature control (0–5°C) to prevent premature decomposition .
Coupling with Naphthalene Sulfonic Acids
The diazonium salt reacts sequentially with:
-
4-Hydroxynaphthalene-1-sulfonic acid
-
4-Hydroxynaphthalene-2,7-disulfonic acid
These couplings introduce sulfonic acid groups, critical for water solubility and fiber affinity. The final product is isolated as a sodium salt through precipitation and filtration .
Performance in Industrial Applications
Textile Dyeing
| Fastness Type | Rating (ISO) |
|---|---|
| Acid Resistance | 4 |
| Alkali Resistance | 3–4 |
| Soaping Resistance | 2 |
The moderate light fastness (Rating 2) limits its use in outdoor textiles unless combined with UV stabilizers .
Paper and Leather Processing
In paper manufacturing, the dye’s high solubility ensures even distribution without clogging machinery. For leather, it provides deep penetration into collagen matrices, though post-treatment with fixatives is necessary to enhance wash fastness .
Environmental and Health Considerations
Environmental Persistence
Comparative Analysis with Related Dyes
C.I. Direct Violet 48
This analogue () incorporates copper complexes for enhanced light fastness (Rating 4) but suffers from reduced solubility in organic solvents .
C.I. Basic Violet 3
A triphenylmethane dye with distinct carcinogenic risks due to structural impurities (e.g., Michler’s ketone), emphasizing the importance of purity controls in azo dye manufacturing .
Future Directions and Research Gaps
-
Toxicological Studies: Long-term exposure data for C.I. Direct Violet 3 remain sparse, necessitating OECD 451-compliant carcinogenicity assays.
-
Green Synthesis Routes: Exploration of enzymatic coupling methods to reduce nitrobenzene byproducts.
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Wastewater Remediation: Advanced oxidation processes (AOPs) to mitigate azo dye persistence in aquatic systems.
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